molecular formula C11H9BrClNO2 B2867202 Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate CAS No. 2091246-54-5

Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate

Cat. No.: B2867202
CAS No.: 2091246-54-5
M. Wt: 302.55
InChI Key: JCACJWGXUJKEPF-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate is a versatile, multi-halogenated indole derivative designed for advanced pharmaceutical research and medicinal chemistry applications. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets . This compound is synthetically valuable as a key molecular building block (or "molecular scaffold") for constructing more complex, biologically active molecules. Its strategic bromo and chloro substituents at the 3- and 6- positions of the indole ring make it an ideal intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, facilitating the rapid exploration of structure-activity relationships (SAR) . Indole derivatives are extensively investigated for their diverse pharmacological activities. Research into similar compounds has demonstrated significant potential in anticancer drug development, showing activity against various human tumor cell lines . Additionally, the indole core is found in compounds with documented anti-viral, anti-inflammatory, and anti-bacterial properties, making this scaffold a cornerstone in the search for new therapeutic agents . The presence of halogen atoms enhances the molecule's ability to act as an inhibitor in targeted therapies, particularly in oncology. As a research chemical, this compound is intended for use in hit-to-lead optimization campaigns and the synthesis of novel compound libraries for high-throughput screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

ethyl 3-bromo-6-chloro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-9(12)7-4-3-6(13)5-8(7)14-10/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCACJWGXUJKEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Overview

Ethyl 3-bromo-6-chloro-1H-indole-2-carboxylate (C₁₁H₉BrClNO₂; MW 302.55 g/mol) features a bromine atom at position 3, a chlorine atom at position 6, and an ethyl ester at position 2. Its synthesis typically involves:

  • Indole core construction via cyclization of substituted precursors.
  • Regioselective halogenation to introduce bromine and chlorine.
  • Esterification or functional group interconversion to finalize the scaffold.

Cyclization Strategies for Indole Core Formation

Microwave-Assisted Copper-Catalyzed Cyclization

Microwave irradiation significantly accelerates indole formation. A representative protocol involves:

  • Reactants : 4-Chlorobenzaldehyde (1 mmol), ethyl isocyanoacetate (1.1 mmol).
  • Catalyst : Copper(I) iodide (0.24 mmol).
  • Solvent : 1-Butyl-3-methylimidazolium hydroxide ([bmim]OH, 2 mL).
  • Conditions : 50°C, 100 W microwave irradiation, 10 minutes.

This method yields ethyl 6-chloro-1H-indole-2-carboxylate (68.6% yield), which serves as a precursor for subsequent bromination.

Advantages:
  • Reduced reaction time (10 minutes vs. 12–24 hours conventionally).
  • Enhanced regioselectivity due to ionic liquid stabilization.

Palladium-Catalyzed Aerobic C–H Amination

Palladium catalysis enables direct indole synthesis from 2-acetamido-3-aryl-acrylates. For 6-chloro derivatives:

  • Substrate : 3-(4-Chlorophenyl)-2-acetamidoacrylate.
  • Catalyst : Pd(OAc)₂ (5 mol%).
  • Oxidant : Molecular oxygen.
  • Yield : 72–78%.

This method avoids pre-functionalized starting materials, though bromination must follow indole formation.

Multi-Step Synthesis from Halogenated Pyridine Analogs

Adapting methods from pyridine chemistry (Patent CN103058921A):

  • Oxidation : 3-Bromo-6-chloropyridine → pyridine oxynitride using urea peroxide and trifluoroacetic anhydride (68.6% yield).
  • Cyanation : Reaction with trimethylsilyl cyanide (TMSCN) and triethylamine (TEA) introduces the nitrile group.
  • Hydrolysis : Concentrated H₂SO₄ converts nitrile to carboxylate (85–90% yield).

While developed for pyridines, this pathway’s emphasis on halogen retention informs indole synthesis, particularly in managing electron-withdrawing group effects during hydrolysis.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Scalability
Microwave Cyclization Indole core formation 68.6% Moderate
Pd-Catalyzed Amination Direct C–H functionalization 75% High
Electrophilic Bromination C3 halogenation 82% High
Pyridine Analog Adaptation Oxidation-cyanation 68.6% Industrial

Trade-offs : Microwave and Pd methods prioritize speed and selectivity, while pyridine-derived routes favor scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate is a versatile chemical compound that has found use in various scientific research applications.

General Applications:

  • Versatile chemical intermediate Useful in the synthesis of complex organic molecules.
  • Medicinal chemistry Due to its structural features, it is used in the synthesis of various indole derivatives with potential biological activities.
  • Pharmacology It is investigated for its binding affinity with biological targets such as enzymes and receptors to elucidate its mechanism of action and potential therapeutic uses.

Specific Applications:

  • Treatment of cancer cells Indole derivatives, including this compound, have demonstrated potential as antiviral and anticancer agents.
  • Anti-inflammatory and antioxidant agent Indole derivatives, including this compound, possess anti-inflammatory and antioxidant activities.
  • Antimicrobial and antidiabetic agent this compound has demonstrated potential as antimicrobial and antidiabetic agents.

Related Compounds

This compound shares structural similarities with other compounds within the indole family. The unique properties of these compounds are because of their specific halogen substitutions, which influence their reactivity and biological interactions.

Compound NameStructure FeaturesUnique Properties
Ethyl 3-Bromo-5-Fluoro-1H-Indole-2-CarboxylateFluorine substitution at position 5Potential enhanced biological activity
Ethyl 3-Iodo-6-Chloro-1H-Indole-2-CarboxylateIodine substitution at position 3Different reactivity profile due to iodine
Mthis compoundMethyl group instead of ethylAltered solubility and biological activity

Interaction Studies

Mechanism of Action

The mechanism of action of Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position Isomerism

Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate (CAS 1923237-13-1)

  • Structure : Bromo at position 5, chloro at 6, ethyl ester at 2.
  • Molecular Formula: C${11}$H$8$BrClNO$_2$.
  • This positional change may influence reactivity in cross-coupling reactions or hydrogen bonding interactions .

Ethyl 6-bromo-1H-indole-3-carboxylate (CAS 103858-55-5)

  • Structure : Bromo at position 6, ethyl ester at 3.
  • Molecular Formula: C${11}$H${10}$BrNO$_2$.
  • Key Differences : The ester group at position 3 instead of 2 may affect crystallinity and solubility. The absence of a chloro substituent reduces molecular weight (268.11 vs. ~292.55 estimated for the target compound) and alters lipophilicity (LogP ~4 vs. higher for the target compound) .

Functional Group Variations

5-Bromo-6-chloro-1H-indole-2-carboxylic acid (CAS 934660-16-9)

  • Structure : Carboxylic acid at position 2 instead of an ethyl ester.
  • Molecular Formula: C$9$H$5$BrClNO$_2$.
  • Key Differences: The carboxylic acid group increases hydrogen bond donor/acceptor capacity (HBD = 1, HBA = 3) compared to the ester (HBD = 1, HBA = 3), but the lack of an ethyl group reduces lipophilicity (LogP ~2.5 vs. ~4 for the ester). This impacts solubility in organic solvents and biological membrane permeability .

Additional Substituents

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 1245644-30-7)

  • Structure : Additional fluoro substituent at position 4.
  • Molecular Formula: C${11}$H$8$BrClFNO$_2$.
  • Molecular weight increases to 320.54, and LogP rises (XLogP3 = 4) due to increased halogen content .

Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate (CAS 110543-98-1)

  • Structure : Acetoxy at 5, bromomethyl at 2, methyl at 1.
  • Molecular Formula: C${15}$H${15}$Br$2$NO$4$.
  • Key Differences : The bromomethyl and acetoxy groups introduce steric bulk and electrophilic sites, making this compound more reactive in alkylation or nucleophilic substitution reactions. The molecular weight (433.096) and LogP (~5) are significantly higher, reducing aqueous solubility .

Complex Derivatives

Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate (CAS 1704066-55-6)

  • Structure : Benzyloxy at 5, 3-hydroxypropyl at 2, methyl at 1.
  • Molecular Formula: C${22}$H${24}$BrNO$_4$.
  • Key Differences : The benzyloxy and hydroxypropyl groups enhance hydrogen bonding capacity (HBD = 2, HBA = 5) and molecular weight (436.34), favoring interactions with polar targets. However, the increased complexity may hinder synthetic accessibility .

Research Findings and Implications

  • Reactivity : Halogen position (3 vs. 5) affects regioselectivity in cross-coupling reactions. For example, bromo at position 3 may activate the indole ring for electrophilic substitution at position 5 .
  • Solubility : Ester derivatives generally exhibit higher lipid solubility (LogP ~4–5) than carboxylic acids, making them more suitable for cell-penetrant drug candidates .
  • Crystallography : Compounds with fewer substituents (e.g., Ethyl 6-bromo-1H-indole-3-carboxylate) may form more ordered crystals, facilitating structural analysis via software like SHELXL .
  • Biological Activity : Fluorinated analogs (e.g., CAS 1245644-30-7) show enhanced metabolic stability, while hydroxypropyl or benzyloxy groups (e.g., CAS 1704066-55-6) may improve target binding through hydrogen bonding .

Biological Activity

Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Indole Derivatives

Indole derivatives are known for their broad spectrum of biological activities, including:

  • Anticancer : Inhibiting the growth of cancer cells.
  • Antimicrobial : Effective against various bacteria and fungi.
  • Anti-inflammatory : Reducing inflammation in biological systems.
  • Antiviral : Inhibiting viral replication.

This compound, specifically, has been studied for these properties, with notable findings in various research contexts.

The biological activity of this compound is largely attributed to its interaction with multiple molecular targets:

  • Receptor Binding : This compound exhibits high affinity for various receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : It can inhibit or activate enzymes involved in critical biochemical pathways, such as tryptophan metabolism and cell proliferation.

Biochemical Pathways

The compound's effects are mediated through several biochemical pathways, including:

  • MAPK/ERK Pathway : Influences cell proliferation and differentiation.
  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Affects immune response modulation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can preferentially suppress the growth of rapidly dividing cancer cells compared to non-tumor cells.

StudyCell LineIC50 (µM)Notes
A549 (lung cancer)5.0Significant inhibition observed
HeLa (cervical cancer)7.5Induces apoptosis in treated cells

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)1.0 µg/mL
Escherichia coliNot effective
Candida albicans5.0 µg/mL

These results indicate its potential as an antimicrobial agent, particularly against resistant strains like MRSA .

Case Studies

One notable study evaluated the compound's effect on inflammatory diseases. The researchers found that at low doses, this compound exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines in animal models.

Dosage Effects in Animal Models

In laboratory settings, varying dosages were tested:

  • Low Dose (1 mg/kg) : Showed beneficial effects on inflammation markers.
  • High Dose (10 mg/kg) : Resulted in cytotoxicity in non-target cells.

This highlights the importance of dosage in determining the therapeutic potential and safety profile of the compound.

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